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Compound of Interest

Methyl 3-bromo-2-fluoro-6-
Compound Name:
methylbenzoate

Cat. No.: B13913907

Get Quote

\ J

CAS Number: 1513482-95-5 Formula: CoHsBrFO2 Molecular Weight: 247.06 g/mol

Executive Summary

Methyl 3-bromo-2-fluoro-6-methylbenzoate (CAS 1513482-95-5) is a high-value
halogenated aromatic intermediate used primarily in the discovery of targeted covalent
inhibitors (specifically KRAS G12C) and proteolysis-targeting chimeras (PROTACS). Its
structural uniqueness lies in the dense functionalization of the benzene ring: a fluorine atom
ortho to the ester modulates metabolic stability and conformation, a bromine atom serves as a
handle for palladium-catalyzed cross-couplings, and a methyl group provides a site for radical
halogenation, enabling benzylic functionalization.

This guide details the synthesis, reactivity profile, and critical role of this compound in modern
drug development workflows.

Chemical Identity & Physical Properties[1][2]
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Property Data

IUPAC Name Methyl 3-bromo-2-fluoro-6-methylbenzoate
CAS Number 1513482-95-5

Appearance White to off-white solid

58-62 °C (Typical range for similar analogs;

Melting Point ) o )
experimental verification required)
. Soluble in DCM, EtOAc, DMSO; sparingly
Solubility )
soluble in water
2-8 °C, Inert atmosphere (Argon/Nitrogen),
Storage ]
Desiccated
SMILES COC(=0)C1=C(C)C=CC(Br)=C1F

Synthetic Pathways & Protocols

The synthesis of Methyl 3-bromo-2-fluoro-6-methylbenzoate typically proceeds via the
esterification of its corresponding acid precursor, 3-bromo-2-fluoro-6-methylbenzoic acid (CAS
1427373-55-4). The choice of esterification method depends on scale and downstream purity
requirements.

Protocol A: Cesium Carbonate Mediated Alkylation (High
Yield)

This method is preferred for small-to-medium scale (gram scale) synthesis as it avoids harsh
acidic conditions that might affect the halogen substituents.

Reagents:
¢ 3-bromo-2-fluoro-6-methylbenzoic acid (1.0 eq)[1]
e Cesium Carbonate (

, 1.5 eq)
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lodomethane (

, 2.0 eq)

DMF (Dimethylformamide), anhydrous

Step-by-Step Methodology:

Dissolution: Charge a round-bottom flask with 3-bromo-2-fluoro-6-methylbenzoic acid and
anhydrous DMF (approx. 10 mL per gram of substrate).

Deprotonation: Add

in a single portion. Stir the suspension at room temperature for 30 minutes to ensure
formation of the cesium carboxylate.

Alkylation: Cool the mixture to 0 °C in an ice bath. Add lodomethane dropwise via syringe to
control the exotherm.

Reaction: Allow the mixture to warm to room temperature and stir for 3—4 hours. Monitor by
TLC (Hexane:EtOAc 8:1) or LC-MS.[2][3]

Workup: Dilute with Ethyl Acetate and wash with water (

) to remove DMF. Wash the organic layer with brine, dry over
, filter, and concentrate in vacuo.

Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes)
to yield the title compound as a white solid.

Protocol B: Radical Bromination (Downstream
Activation)

A critical application of this ester is its conversion into the benzylic bromide, a key linker

intermediate.

Reagents:
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Methyl 3-bromo-2-fluoro-6-methylbenzoate (1.0 eq)[1]

N-Bromosuccinimide (NBS, 1.05 eq)

Benzoyl Peroxide (BPO, 0.1 eq) or AIBN

or Trifluorotoluene (PhCF3)
Methodology: Reflux the ester with NBS and catalytic radical initiator in

overnight. The resulting Methyl 3-bromo-6-(bromomethyl)-2-fluorobenzoate is highly reactive
and used immediately for N-alkylation of pharmacophores (e.g., piperazines in KRAS
inhibitors).

Mechanism of Action in Drug Discovery

This molecule acts as a "scaffold hub" in Medicinal Chemistry.

e The Fluorine Effect: The C2-fluorine atom exerts an electronic withdrawal effect, increasing
the electrophilicity of the ester carbonyl and the acidity of the benzylic protons. It also
imposes a conformational bias via electrostatic repulsion with the carbonyl oxygen, often
locking the rotamer in a position favorable for binding pockets.

e The Bromine Handle: The C3-bromine is positioned for Suzuki-Miyaura or Buchwald-Hartwig
couplings, allowing the attachment of aryl or heteroaryl groups to build the inhibitor core.

e The Methyl/Benzylic Pivot: The C6-methyl group is rarely the endpoint. It is almost
exclusively brominated to create a linker for attaching solubilizing groups or warheads (like
acrylamides for covalent inhibition).

Visualization: Synthesis & Application Workflow

© 2026 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b13913907/docs?utm_src=pdf-body#methyl-3-bromo-2-fluoro-6-methylbenzoate-technical-guide
https://www.scisupplies.eu/en/products/3-BROMO-6-FLUORO-2-METHYL-BENZOIC-ACID-97-0-1g-p741326736
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13913907?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory
Check Availability & Pricing

Precursor:
3-bromo-2-fluoro-6-methylbenzoic acid
(CAS 1427373-55-4)

s2C0O3, Mel, DMF
(Esterification)

TARGET MOLECULE:
Methyl 3-bromo-2-fluoro-6-methylbenzoate
(CAS 1513482-95-5)

NBS, BPO, Reflux
(Wohl-Ziegler Reaction)

Intermediate: Pathway A:
Benzylic Bromide Species Suzuki Cou "ny ((':3_ Aryl)
(Radical Bromination Product) piing "y

Pd(PPh3)4, Ar-B(OH)2
(Cross-Coupling)

N-Alkylation of Linker Attachment
Heterocyclic Core \to E3 Ligase Ligand

Application: Application:

KRAS G12C Inhibitors Cyclin E1 Degraders
(e.g., Sotorasib analogs) (PROTACSs/Glues)

Click to download full resolution via product page

Figure 1: Synthetic workflow illustrating the conversion of the acid precursor to the target ester

and its divergent applications in oncology drug discovery.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this intermediate is limited, it should be handled as a potent
alkylating agent precursor and halogenated aromatic.
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Hazard Class Statement Precaution

) ) o Wear nitrile gloves (min
Skin Irritant H315: Causes skin irritation ]
0.11mm thickness).

] H319: Causes serious eye )
Eye Irritant o Use chemical safety goggles.
irritation

H335: May cause respiratory )
STOT-SE o Handle only in a fume hood.
irritation

Incompatible with strong Store under inert gas (

Reactivit
Y oxidizing agents IAT)

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with
an afterburner and scrubber.

References
o World Intellectual Property Organization (WIPO).W02018068017A1 - Heterocyclic
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synthesis and use of CAS 1513482-95-5 in KRAS inhibitor synthesis.

o World Intellectual Property Organization (WIPO).W02025059245A1 - Substituted
oxoisoindolinyl piperidine-2,6-dione compounds. (2025). Details the use of the intermediate
in targeted protein degradation (Cyclin E1).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Methyl 3-bromo-2-fluoro-6-methylbenzoate: Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13913907/docs#methyl-3-bromo-2-fluoro-6-
methylbenzoate-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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